
N,N-bis(2-chloroethyl)-2-(2-phenylmethoxyethoxy)ethanamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N,N-bis(2-chloroethyl)-2-(2-phenylmethoxyethoxy)ethanamine is a synthetic organic compound known for its unique chemical structure and potential applications in various fields. This compound is characterized by the presence of two chloroethyl groups and a phenylmethoxyethoxy moiety attached to an ethanamine backbone.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,N-bis(2-chloroethyl)-2-(2-phenylmethoxyethoxy)ethanamine typically involves a multi-step process. One common method includes the reaction of 2-(2-phenylmethoxyethoxy)ethanol with thionyl chloride to form the corresponding chloro compound. This intermediate is then reacted with N,N-bis(2-chloroethyl)amine under controlled conditions to yield the final product. The reaction conditions often require anhydrous solvents and inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for efficient production.
Chemical Reactions Analysis
Types of Reactions
N,N-bis(2-chloroethyl)-2-(2-phenylmethoxyethoxy)ethanamine can undergo various chemical reactions, including:
Substitution Reactions: The chloroethyl groups can participate in nucleophilic substitution reactions, leading to the formation of different derivatives.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield different oxidation states or reduced forms.
Hydrolysis: The chloroethyl groups can be hydrolyzed to form corresponding alcohols.
Common Reagents and Conditions
Nucleophiles: Common nucleophiles such as amines, thiols, and alcohols can react with the chloroethyl groups.
Oxidizing Agents: Agents like potassium permanganate or hydrogen peroxide can be used for oxidation reactions.
Reducing Agents: Sodium borohydride or lithium aluminum hydride are typical reducing agents.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine can yield a secondary or tertiary amine derivative.
Scientific Research Applications
N,N-bis(2-chloroethyl)-2-(2-phenylmethoxyethoxy)ethanamine has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound can be used in studies involving cell membrane interactions due to its amphiphilic nature.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N,N-bis(2-chloroethyl)-2-(2-phenylmethoxyethoxy)ethanamine involves its interaction with specific molecular targets. The chloroethyl groups can form covalent bonds with nucleophilic sites on proteins or DNA, leading to modifications that affect their function. This can result in changes in cellular pathways and biological activities.
Comparison with Similar Compounds
Similar Compounds
N,N-bis(2-chloroethyl)amine: A simpler analog with similar reactivity but lacking the phenylmethoxyethoxy group.
2-(2-phenylmethoxyethoxy)ethanol: A precursor in the synthesis of the target compound.
Uniqueness
N,N-bis(2-chloroethyl)-2-(2-phenylmethoxyethoxy)ethanamine is unique due to the combination of chloroethyl and phenylmethoxyethoxy groups, which confer distinct chemical and biological properties. This makes it a valuable compound for various applications that require specific reactivity and interactions.
Properties
Molecular Formula |
C15H23Cl2NO2 |
|---|---|
Molecular Weight |
320.3 g/mol |
IUPAC Name |
N,N-bis(2-chloroethyl)-2-(2-phenylmethoxyethoxy)ethanamine |
InChI |
InChI=1S/C15H23Cl2NO2/c16-6-8-18(9-7-17)10-11-19-12-13-20-14-15-4-2-1-3-5-15/h1-5H,6-14H2 |
InChI Key |
AQTQPZJIGRJKSI-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)COCCOCCN(CCCl)CCCl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![methyl 4-(5-amino-1-methyl-1H-benzo[d]imidazol-2-yl)butanoate](/img/structure/B13868573.png)
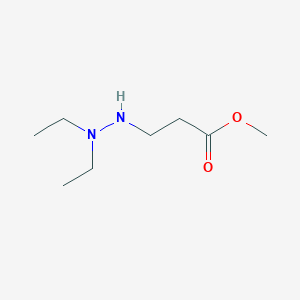
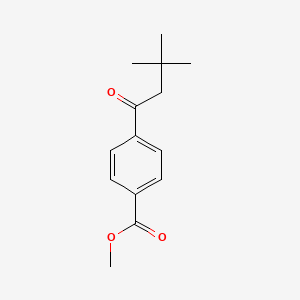


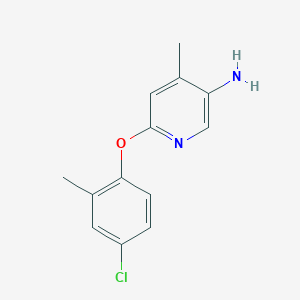
![6-Methyl-3-[(1-methylethyl)oxy]-2-pyridinecarboxylic acid](/img/structure/B13868603.png)
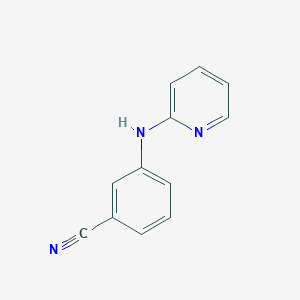
![5-(1,1-Dimethylheptyl)-2-[(1s,3r)-3-hydroxy-cyclohexyl]phenol](/img/structure/B13868617.png)
![4-[3-(Ethoxycarbonylamino)propoxy]benzoic acid](/img/structure/B13868621.png)
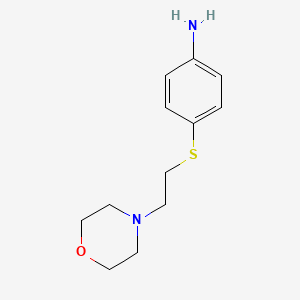
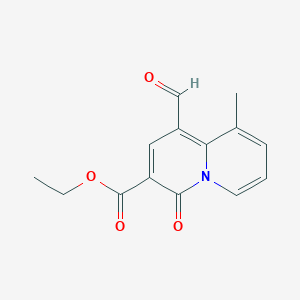

![Tert-butyl 4-[2-(5-chloro-4-methyl-2-nitrophenoxy)ethyl]piperazine-1-carboxylate](/img/structure/B13868663.png)
